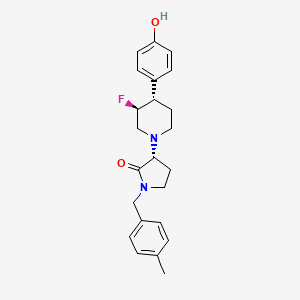

BMS-986169

Description

Properties

Molecular Formula |

C23H27FN2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(3R)-3-[(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1 |

InChI Key |

UNVYDSCXINFREZ-BHDDXSALSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-986169; BMS 986169; BMS986169; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of BMS-986169

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide delineates the core mechanism of action of BMS-986169 in neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound's neuronal activity.

Core Mechanism of Action: GluN2B Negative Allosteric Modulation

BMS-986169 exerts its effects on neurons by binding to a distinct allosteric site on the GluN2B subunit of the NMDA receptor. This binding event modulates the receptor's function in a non-competitive manner, meaning it does not compete with the binding of the primary agonists, glutamate and glycine. The binding of BMS-986169 induces a conformational change in the GluN2B subunit, which in turn reduces the ion flow through the NMDA receptor channel. This selective inhibition of GluN2B-containing NMDA receptors is a key feature of BMS-986169's mechanism of action.

The primary consequence of this negative allosteric modulation is a decrease in the excitability of neurons where GluN2B-containing NMDA receptors are prevalent. This has significant implications for various neurological and psychiatric conditions where hyperactivity of these receptors is implicated.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986169 and its prodrug, BMS-986163, from preclinical studies.

Table 1: Binding Affinity and Functional Inhibition of BMS-986169 [1][2]

| Parameter | Species | Value |

| Binding Affinity (Ki) | ||

| GluN2B Allosteric Site | Human | 4.03-6.3 nM |

| GluN2B Receptors (Brain Prep) | Rat | Potent (nanomolar range) |

| Monkey | High Affinity | |

| Human | High Affinity | |

| Functional Inhibition (IC50) | ||

| GluN2B Receptor Function | Human (in Xenopus oocytes) | 24.1 nM |

| hERG Channel Activity | Human | 28.4 µM |

Table 2: Physicochemical Properties of BMS-986169 [2]

| Property | Value |

| Polar Surface Area | 44 Ų |

| LogD | 2.9 |

| pKa (protonated piperidine nitrogen) | 4.4 |

| Aqueous Solubility (pH 7.4) | 2 µg/mL |

| Melting Point | 186 °C |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of BMS-986169.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B allosteric site.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing human GluN1/GluN2B receptors.

-

Incubate the cell membranes with a radiolabeled ligand known to bind to the GluN2B allosteric site (e.g., [³H]ifenprodil).

-

Add varying concentrations of BMS-986169 to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand using filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recordings in Xenopus Oocytes

-

Objective: To assess the functional inhibition (IC50) of GluN2B receptor function by BMS-986169.

-

Methodology:

-

Inject Xenopus oocytes with cRNA encoding human NMDA receptor subunits (GluN1 and GluN2B, or other GluN2 subtypes for selectivity testing).

-

After 2-4 days of expression, place the oocytes in a recording chamber and perfuse with a solution containing glutamate and glycine to activate the NMDA receptors.

-

Use a two-electrode voltage clamp to measure the ion current flowing through the NMDA receptors.

-

Apply varying concentrations of BMS-986169 to the perfusion solution.

-

Measure the reduction in the NMDA receptor-mediated current at each concentration of BMS-986169.

-

Plot the concentration-response curve and calculate the IC50 value.

-

In Vivo Receptor Occupancy Studies

-

Objective: To determine the extent of GluN2B receptor occupancy in the brain after administration of BMS-986169.

-

Methodology:

-

Administer BMS-986169 to rodents (e.g., rats or mice) via the desired route (e.g., intravenous).

-

At various time points after administration, euthanize the animals and rapidly dissect the brains.

-

Prepare brain homogenates from specific regions of interest (e.g., prefrontal cortex).

-

Use an ex vivo binding assay with a radiolabeled tracer that binds to the GluN2B allosteric site to measure the available (unoccupied) receptors.

-

Calculate the percentage of receptor occupancy by comparing the tracer binding in treated animals to that in vehicle-treated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways and experimental workflows associated with BMS-986169.

References

An In-depth Technical Guide to BMS-986169: A Potent and Selective GluN2B Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986169, also known as (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data of BMS-986169. Detailed experimental methodologies for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

BMS-986169 is a small molecule with a complex stereochemistry that is crucial for its high affinity and selectivity for the GluN2B subunit.

IUPAC Name: (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one[1]

Chemical Formula: C₂₃H₂₇FN₂O₂

Molecular Weight: 382.48 g/mol

The key physicochemical properties of BMS-986169 are summarized in the table below, highlighting its characteristics relevant to drug development.

| Property | Value | Reference |

| Melting Point | 186 °C | [2] |

| pKa (protonated piperidine) | 4.4 | [2] |

| LogD (pH 7.4) | 2.9 | [2] |

| Aqueous Solubility (pH 7.4) | 2 µg/mL | [2] |

Due to its low aqueous solubility, a water-soluble phosphate prodrug, BMS-986163, was developed for intravenous administration in preclinical studies. This prodrug is rapidly converted to the active parent molecule, BMS-986169, in vivo.

Mechanism of Action: Targeting the NMDA Receptor Signaling Pathway

BMS-986169 exerts its pharmacological effects by acting as a negative allosteric modulator of the NMDA receptor, an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. BMS-986169 selectively binds to a site on the GluN2B subunit, which is distinct from the glutamate or glycine agonist binding sites. This allosteric binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of Ca²⁺ in response to agonist stimulation.

Figure 1: NMDA Receptor Signaling Pathway and Modulation by BMS-986169.

Biological Properties and Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of BMS-986169, as well as its efficacy in animal models of depression.

In Vitro Activity

The in vitro binding affinity and functional inhibitory activity of BMS-986169 have been characterized in various assays.

| Parameter | Value | Assay System | Reference |

| Ki (GluN2B binding affinity) | 4.0 nM | Radioligand binding assay | [2] |

| IC₅₀ (GluN2B functional inhibition) | 24 nM | Two-electrode voltage clamp in Xenopus oocytes | [2] |

| hERG Inhibition (IC₅₀) | 28 µM | Electrophysiology assay | [2] |

BMS-986169 exhibits high selectivity for the GluN2B subunit over other NMDA receptor subunits and shows weak inhibition of the hERG channel, suggesting a favorable safety profile.

In Vivo Activity

In vivo studies have confirmed the target engagement and antidepressant-like effects of BMS-986169.

| Parameter | Value | Animal Model | Reference |

| Ex Vivo GluN2B Receptor Occupancy | 95% at 3 mg/kg (i.v.) | Rodents | [2] |

| Mouse Forced Swim Test | Reduced immobility | Mice | [1] |

Experimental Protocols

Chemical Synthesis of BMS-986169

The synthesis of BMS-986169 is a multi-step process involving the formation of the piperidinyl and pyrrolidinone cores, followed by their coupling and subsequent stereoselective modifications.

Figure 2: General Synthetic Workflow for BMS-986169.

Detailed Protocol:

-

Synthesis of the Piperidine Core: The synthesis commences with a Suzuki coupling of a suitable boronate ester with 4-benzyloxybromobenzene. The resulting product undergoes hydroboration followed by oxidation to yield a racemic trans-hydroxypiperidine. The desired (S,S)-enantiomer is isolated via preparative chiral supercritical fluid chromatography (SFC) and subsequently deprotected to afford the phenolic piperidine intermediate.

-

Synthesis of the Pyrrolidinone Core: The bromopyrrolidinone fragment is synthesized in two steps starting from benzylamine.

-

Coupling and Final Modifications: The (S,S)-phenolic piperidine is coupled with the bromopyrrolidinone to form a hydroxypiperidine intermediate as a mixture of diastereomers. A key step involves a retentive deoxyfluorination of the hydroxyl group. Finally, the desired (R)-lactam diastereomer, BMS-986169, is isolated by SFC. The absolute stereochemistry has been confirmed by single-crystal X-ray diffraction.

In Vitro Radioligand Binding Assay

This assay is performed to determine the binding affinity of BMS-986169 for the GluN2B subunit.

Figure 3: Workflow for the Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., L(tk-) mouse fibroblasts) stably expressing the human GluN1 and GluN2B subunits.

-

Incubation: The membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]ifenprodil) and varying concentrations of BMS-986169 in an appropriate buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of BMS-986169 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological assay is used to measure the functional inhibition of NMDA receptors by BMS-986169.

Detailed Protocol:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human GluN1 and GluN2B subunits. The oocytes are then incubated to allow for receptor expression.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Drug Application: The oocytes are perfused with a solution containing glutamate and glycine to activate the NMDA receptors, and the resulting current is measured. BMS-986169 is then co-applied at various concentrations to determine its inhibitory effect on the agonist-induced current.

-

Data Analysis: The concentration of BMS-986169 that produces a 50% inhibition of the maximal agonist-induced current (IC₅₀) is calculated.

Mouse Forced Swim Test

This behavioral assay is a common preclinical model used to assess the antidepressant-like activity of compounds.[3]

Detailed Protocol:

-

Apparatus: Mice are individually placed in a transparent cylinder filled with water (23-25°C) from which they cannot escape.[4]

-

Procedure: The test typically consists of a single 6-minute session.[3] The duration of immobility during the last 4 minutes of the test is recorded.[3]

-

Drug Administration: BMS-986169 (or its prodrug, BMS-986163) is administered intravenously at various doses prior to the test.

-

Data Analysis: The duration of immobility is compared between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[1]

In Vivo Receptor Occupancy Assay

This assay is used to confirm that BMS-986169 engages its target, the GluN2B receptor, in the brain of living animals.

Detailed Protocol:

-

Drug Administration: Animals (e.g., mice or rats) are administered with BMS-986169 or its prodrug.

-

Radiotracer Injection: At a time point corresponding to the peak brain exposure of BMS-986169, a radiolabeled ligand that binds to the NMDA receptor channel, such as [³H]MK-801, is administered intravenously.[1]

-

Tissue Collection and Analysis: After a set period, the animals are euthanized, and the brains are collected. The amount of [³H]MK-801 binding in specific brain regions is quantified and compared between vehicle- and drug-treated animals.

-

Data Analysis: The percentage of receptor occupancy is calculated based on the reduction in [³H]MK-801 binding in the presence of BMS-986169.

Conclusion

BMS-986169 is a potent and selective GluN2B negative allosteric modulator with a well-characterized preclinical profile. Its high affinity for the GluN2B subunit and demonstrated efficacy in animal models of depression suggest its potential as a novel therapeutic agent for psychiatric and neurological disorders. The development of a water-soluble prodrug, BMS-986163, has facilitated its investigation in preclinical studies. The detailed chemical and biological information, along with the experimental protocols provided in this guide, offer a valuable resource for researchers interested in the further exploration and development of BMS-986169 and other GluN2B modulators.

References

- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-986169 Binding Affinity and Selectivity for GluN2B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of BMS-986169, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. The data and experimental protocols summarized herein are intended to support further research and development efforts in the field of neuroscience and pharmacology.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of BMS-986169 for the GluN2B subunit, as well as its selectivity against other targets.

Table 1: Binding Affinity of BMS-986169 for GluN2B

| Parameter | Value (nM) | Species | Assay Type | Reference |

| Kᵢ | 4.0 | Rat | Radioligand Binding Assay | [1] |

| Kᵢ | 4.03 - 6.3 | Human | Radioligand Binding Assay | [2][3] |

Table 2: Functional Inhibition of GluN2B by BMS-986169

| Parameter | Value (nM) | System | Assay Type | Reference |

| IC₅₀ | 24 | Cells | Functional Inhibition Assay | [1] |

| IC₅₀ | 24.1 | Xenopus oocytes expressing human NMDA receptor subtypes | Electrophysiology | [2][3] |

Table 3: Selectivity Profile of BMS-986169

| Target | Activity | Value | Reference |

| GluN2A, GluN2C, GluN2D | Selective functional inhibition of GluN2B | Not specified | [4][5] |

| hERG Channel | Weakly inhibited | IC₅₀ = 28.4 µM | [2][3] |

| 40+ other pharmacological targets | Negligible activity | Not specified | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices for in vitro pharmacology.

Radioligand Binding Assay for GluN2B Affinity

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of BMS-986169 for the GluN2B receptor, often utilizing the radiolabeled NMDA receptor channel blocker [³H]MK-801.[6][7]

Objective: To determine the binding affinity of BMS-986169 for the GluN2B subunit of the NMDA receptor.

Materials:

-

Test compound: BMS-986169

-

Radioligand: [³H]MK-801

-

Membrane preparation: From HEK293 cells or brain tissue (e.g., rat cortex) expressing the target NMDA receptor subtype (GluN1/GluN2B).

-

Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or phencyclidine).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of BMS-986169.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of BMS-986169 or buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is used to assess the functional inhibition of NMDA receptors by BMS-986169.[8]

Objective: To measure the inhibitory effect of BMS-986169 on ion channel function of specific NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GluN1 and GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D).

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

Agonists: Glutamate and Glycine.

-

Test compound: BMS-986169.

Procedure:

-

Inject Xenopus oocytes with cRNAs encoding the desired human GluN1/GluN2 subunit combinations.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) and clamp the membrane potential (e.g., at -70 mV).

-

Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

After a stable baseline current is established, co-apply varying concentrations of BMS-986169 with the agonists.

-

Measure the inhibition of the agonist-induced current by BMS-986169.

-

Wash out the compound to observe the reversibility of the inhibition.

-

Construct a concentration-response curve and calculate the IC₅₀ value.

Signaling Pathways

BMS-986169, as a negative allosteric modulator of GluN2B, influences downstream signaling pathways by reducing the calcium influx through the NMDA receptor channel. This modulation can have significant effects on synaptic plasticity and neuronal function. The diagram below illustrates the key signaling cascades associated with GluN2B-containing NMDA receptors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-986169: A Novel GluN2B Negative Allosteric Modulator for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for its potential as a rapid-acting antidepressant, offering a novel mechanistic approach to treating major depressive disorder (MDD), particularly in treatment-resistant populations. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed signaling pathways associated with BMS-986169. Due to the poor aqueous solubility of BMS-986169, a phosphate prodrug, BMS-986163, was developed for intravenous administration and is often used in preclinical and clinical evaluations. BMS-986163 is rapidly converted to the active parent molecule, BMS-986169, in vivo.[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of BMS-986169, highlighting its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Pharmacological Profile of BMS-986169

| Parameter | Species/System | Value | Reference(s) |

| GluN2B Binding Affinity (Ki) | Human, Monkey, Rat Brain Tissue | 4.0 - 6.3 nM | [1][2] |

| GluN2B Functional Inhibition (IC50) | Xenopus oocytes expressing human NMDA receptor subtypes | 24.1 nM | [1][2] |

| hERG Channel Inhibition (IC50) | N/A | 28.4 µM | [1][2] |

| Selectivity | Panel of over 40 additional pharmacological targets | Negligible activity | [1] |

Table 2: In Vivo Efficacy of BMS-986169 in Animal Models of Depression

| Animal Model | Species | Administration Route | Key Finding | Reference(s) |

| Mouse Forced Swim Test (mFST) | Mouse | Intravenous | Reduced immobility, similar to ketamine | [1][2] |

| Novelty Suppressed Feeding (NSF) | Mouse | Intravenous | Decreased latency to feed | [1][2] |

Table 3: Preclinical Pharmacokinetics of BMS-986169

| Species | Clearance | Volume of Distribution | Plasma Half-life | Oral Bioavailability (F) |

| Mouse | High | High | Short | N/A |

| Rat | High | Moderate | Short | 2.5% |

| Monkey | Moderate | Moderate | Short | N/A |

| Dog | Moderate | Moderate | Short | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of BMS-986169 are provided below.

Mouse Forced Swim Test (mFST)

The mFST is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 30-40 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to escape or touch the bottom.

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

The total duration of the test is 6 minutes.

-

Behavior is typically recorded by a video camera for later analysis.

-

The primary parameter measured is immobility time, which is defined as the period during which the mouse makes only the movements necessary to keep its head above water.

-

The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.

-

-

Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety- and depression-related behaviors.

-

Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls). A single food pellet is placed on a white paper platform in the center of the arena.

-

Procedure:

-

Mice are food-deprived for 24 hours prior to the test.

-

Each mouse is placed in a corner of the novel arena.

-

The latency to begin eating the food pellet is recorded, with a maximum test duration of 10 minutes.

-

Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.

-

-

Endpoint: A significant decrease in the latency to eat in the novel environment is interpreted as an anxiolytic and antidepressant-like effect.

In Vivo [3H]MK-801 Binding Assay

This assay is used to assess the functional target engagement of NMDA receptor channel blockers.

-

Principle: [3H]MK-801 is a radiolabeled non-competitive NMDA receptor antagonist that binds to the open ion channel. Inhibition of [3H]MK-801 binding by a test compound indicates that the compound is functionally antagonizing the NMDA receptor.

-

Procedure:

-

Animals are pre-treated with the test compound (e.g., BMS-986169) or vehicle.

-

After a specified time, [3H]MK-801 is administered intravenously.

-

At a designated time point after radioligand administration, animals are euthanized, and the brains are rapidly removed and dissected.

-

The amount of radioactivity in specific brain regions (e.g., cortex, hippocampus) is quantified using liquid scintillation counting.

-

Non-specific binding is determined in a separate group of animals co-administered with a high dose of a non-labeled channel blocker.

-

-

Endpoint: A dose-dependent reduction in specific [3H]MK-801 binding indicates target engagement and functional antagonism of the NMDA receptor by the test compound.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is believed to underlie learning and memory and is often dysregulated in depression.

-

Procedure:

-

Animals are treated with BMS-986169 or vehicle.

-

At a specified time point (e.g., 24 hours post-dose), animals are euthanized, and the brains are rapidly removed.

-

Transverse hippocampal slices (typically 300-400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slices are allowed to recover in an interface or submerged chamber with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation).

-

The fEPSP slope is monitored for at least 60 minutes post-HFS.

-

-

Endpoint: An enhancement of the magnitude and/or duration of LTP in slices from BMS-986169-treated animals compared to vehicle-treated animals suggests that the compound can modulate synaptic plasticity in a manner consistent with antidepressant effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts related to the preclinical study of BMS-986169.

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

The Role of GluN2B Receptors in Treatment-Resistant Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to respond to conventional monoaminergic antidepressants. Emerging evidence has implicated the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, in the pathophysiology of depression and as a promising target for novel, rapid-acting antidepressants. This technical guide focuses on the specific role of the GluN2B subunit of the NMDA receptor in TRD. We delve into the molecular mechanisms, preclinical evidence, and clinical investigations surrounding GluN2B as a critical mediator of antidepressant response and a potential therapeutic target. This document provides a comprehensive overview of the signaling pathways involving GluN2B, detailed experimental protocols from key studies, and a summary of quantitative data to facilitate further research and drug development in this area.

Introduction: The Glutamatergic Hypothesis of Depression and the Significance of GluN2B

The monoamine hypothesis has long dominated the understanding and treatment of depression. However, the delayed onset of action and limited efficacy of monoaminergic drugs in many patients have prompted the exploration of alternative neurobiological models. The glutamate hypothesis of depression has gained considerable traction, suggesting that dysregulation of the glutamate system contributes to the pathophysiology of the disorder.[1]

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The GluN2B subunit, predominantly expressed in the forebrain, confers specific physiological and pharmacological properties to the NMDA receptor, including slower channel kinetics.[2][3] Preclinical and clinical studies have highlighted the importance of GluN2B-containing NMDA receptors in mediating the rapid antidepressant effects of ketamine, a non-selective NMDA receptor antagonist, in patients with TRD.[4][5][6][7][8] This has positioned the GluN2B subunit as a high-interest target for the development of novel antidepressants with a faster onset of action and improved efficacy in TRD.

Molecular Mechanisms: GluN2B Signaling Pathways in Depression

The involvement of GluN2B in depression is multifaceted, involving intricate signaling cascades that regulate synaptic function and neuronal survival.

Tonic Inhibition of mTOR Signaling

A key proposed mechanism involves the tonic activation of extrasynaptic GluN2B-containing NMDA receptors by ambient glutamate.[4][7][9] This tonic activation is thought to suppress the mechanistic target of rapamycin (mTOR) signaling pathway, a crucial regulator of protein synthesis.[1][9] By inhibiting these GluN2B receptors, antagonists like ketamine are hypothesized to disinhibit mTOR signaling, leading to a rapid increase in the synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF), which are essential for synaptic strengthening and antidepressant effects.[4][9]

Figure 1: Proposed mechanism of ketamine action via GluN2B-mTOR pathway.

Interaction with Intracellular Scaffolding and Signaling Proteins

The C-terminal domain of the GluN2B subunit serves as a docking site for numerous intracellular signaling molecules, linking the receptor to downstream pathways that regulate synaptic plasticity and cell survival.[10] Key interacting proteins include:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): The binding of CaMKII to GluN2B is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[10][11]

-

Death-associated protein kinase 1 (DAPK1): The interaction between GluN2B and DAPK1 is implicated in neuronal death signaling following excitotoxic insults.[10]

Dysregulation of these interactions may contribute to the synaptic deficits observed in depression.

Preclinical Evidence: Insights from Animal Models

A large body of preclinical research using rodent models has provided compelling evidence for the role of GluN2B in depression-like behaviors and antidepressant responses.

Genetic Manipulation Studies

Studies utilizing genetic knockout of the GluN2B subunit in specific neuronal populations have been instrumental in elucidating its function. A pivotal study demonstrated that mice with a selective deletion of GluN2B in principal cortical neurons (2BΔCtx) exhibited antidepressant-like behaviors and occluded the antidepressant effects of ketamine.[4][5][6][7][8] This suggests that ketamine's rapid antidepressant action is mediated, at least in part, by the inhibition of GluN2B-containing NMDA receptors in the cortex.[4][7]

Pharmacological Studies

The use of selective GluN2B antagonists, such as Ro 25-6981 and CP-101,606 (traxoprodil), has consistently shown antidepressant-like effects in various rodent models of depression, including the forced swim test (FST) and tail suspension test (TST).[12][13][14] These antagonists have been shown to produce rapid behavioral effects, mirroring the clinical profile of ketamine.[13]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from representative preclinical studies investigating the role of GluN2B in depression.

Table 1: Behavioral Effects of GluN2B Manipulation in Rodent Models

| Model/Treatment | Behavioral Test | Key Finding | Reference |

| GluN2B knockout in cortical neurons (2BΔCtx mice) | Tail Suspension Test (TST) | Significant decrease in immobility time compared to control mice. | [4] |

| Ro 25-6981 (GluN2B antagonist) | Tail Suspension Test (TST) | Mimicked the decrease in immobility seen in 2BΔCtx mice. | [4] |

| Ketamine in 2BΔCtx mice | Tail Suspension Test (TST) | The antidepressant effect of ketamine was occluded in 2BΔCtx mice. | [4] |

| Ro 25-6981 | Forced Swim Test (FST) | Reliably reduced immobility time in C57BL/6J mice. | [13] |

| NVP-AAM077 (GluN2A antagonist) & Ro 25-6981 (GluN2B antagonist) | Forced Swim Test (FST) | Administration of either antagonist alone elicited antidepressant-like activity. | [12] |

Table 2: Electrophysiological and Molecular Effects of GluN2B Manipulation

| Model/Treatment | Measurement | Key Finding | Reference |

| Ketamine in control mice | mEPSC frequency in PFC | Increased frequency of miniature excitatory postsynaptic currents. | [7] |

| Ketamine in 2BΔCtx mice | mEPSC frequency in PFC | The ketamine-induced increase in mEPSC frequency was occluded. | [4] |

| GluN2B knockout in cortical neurons (2BΔCtx mice) | mTOR activation and synaptic protein synthesis | Mimicked and occluded ketamine-induced increases. | [4][5][6][7][8] |

| Fluoxetine | Inhibition of NMDA-induced currents | Selective inhibitor of GluN2B-containing NMDA receptors. | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Animal Models of Treatment-Resistant Depression

Developing valid animal models of TRD is crucial for testing novel therapeutics. Common approaches include:

-

Chronic Stress Models: Prolonged exposure to stressors such as chronic unpredictable stress or chronic social defeat stress can induce a depressive-like phenotype that is resistant to traditional antidepressants in a subset of animals.[16]

-

Chronic Corticosterone Treatment: Long-term administration of corticosterone can model the hypercortisolemia often observed in depressed patients and can lead to antidepressant resistance.[16]

-

Genetic Models: Utilizing strains of mice that show innate resistance to the behavioral effects of standard antidepressants.[16]

Figure 2: Experimental workflow for testing GluN2B antagonists in a TRD model.

Behavioral Assays for Antidepressant-like Effects

-

Forced Swim Test (FST):

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively) during the last 4 minutes is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Drug Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.

-

-

Tail Suspension Test (TST):

-

Apparatus: An enclosed chamber from which the mouse is suspended by its tail using adhesive tape.

-

Procedure: The mouse is suspended for a 6-minute session. The total time spent immobile is recorded. A reduction in immobility is indicative of an antidepressant-like effect.

-

Electrophysiological Recordings

-

Whole-Cell Patch-Clamp Recordings:

-

Preparation: Acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) are prepared from rodent brains.

-

Procedure: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of tetrodotoxin to block action potentials. Changes in the frequency and amplitude of mEPSCs provide information about presynaptic and postsynaptic function, respectively.

-

Molecular Assays

-

Western Blotting:

-

Purpose: To quantify the expression levels of specific proteins (e.g., GluN2B, mTOR, synaptic proteins).

-

Procedure:

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer.

-

Protein Quantification: The total protein concentration is determined using an assay such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified and normalized to a loading control (e.g., actin).

-

-

Clinical Investigations and Future Directions

The promising preclinical data have spurred clinical trials of selective GluN2B antagonists for TRD.

Clinical Trials of GluN2B Antagonists

Several GluN2B-selective antagonists have been investigated in clinical trials:

-

CP-101,606 (Traxoprodil): Early studies showed promise, but development was halted due to cardiovascular side effects.[17]

-

CERC-301 (MK-0657): This compound has been evaluated for major depressive disorder, with mixed results regarding optimal dosing and efficacy.[17][18]

-

Radiprodil: This selective GluN2B antagonist is undergoing early-phase clinical trials.[17]

While the clinical development of selective GluN2B antagonists has faced challenges, the therapeutic potential of targeting this subunit remains an active area of research.[17]

PET Imaging of GluN2B Receptors

Positron Emission Tomography (PET) imaging allows for the in vivo visualization and quantification of neuroreceptors in the human brain. The development of specific PET radioligands for GluN2B, such as (R)-11C-Me-NB1, offers a powerful tool to:

-

Investigate alterations in GluN2B receptor density and distribution in patients with TRD.[19]

-

Assess target engagement and inform dose selection for novel GluN2B-targeting drugs.[19]

-

Explore the relationship between GluN2B receptor occupancy and clinical response.

Recent PET studies have begun to elucidate the neurobiological changes in depression, including alterations in various neurotransmitter systems.[20][21]

References

- 1. The Role of Glutamate Underlying Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning | Journal of Neuroscience [jneurosci.org]

- 4. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. | Delpire Laboratory [vumc.org]

- 6. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of GluN2A and GluN2B subunits on the effects of NMDA receptor antagonists in modeling schizophrenia and treating refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GluN2B-containing NMDA receptors as possible targets for the neuroprotective and antidepressant effects of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

- 18. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 19. First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The utility of PET imaging in depression [frontiersin.org]

- 21. The utility of PET imaging in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986169: A Technical Guide to a Novel Intravenous GluN2B Negative Allosteric Modulator for Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, has emerged as a promising target for rapid-acting antidepressants. This document provides a comprehensive technical overview of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit, and its water-soluble prodrug, BMS-986163. Developed for intravenous administration, BMS-986169 has demonstrated a promising preclinical profile, suggesting its potential as a novel therapeutic for MDD. This guide synthesizes available data on its mechanism of action, preclinical efficacy, and pharmacokinetic and pharmacodynamic properties, and outlines the experimental methodologies employed in its evaluation.

Introduction

Traditional monoaminergic antidepressants often have a delayed onset of action and limited efficacy in a significant portion of patients with MDD. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has catalyzed research into glutamatergic system modulators as a new therapeutic avenue. However, the clinical utility of ketamine is hampered by its dissociative side effects and abuse potential. This has driven the development of more selective NMDA receptor modulators, such as those targeting the GluN2B subunit, with the aim of retaining the rapid antidepressant effects while improving the safety and tolerability profile.

BMS-986169 is a novel, highly selective, intravenous GluN2B NAM that has shown encouraging preclinical results.[1][2] Due to its poor aqueous solubility, a water-soluble phosphate prodrug, BMS-986163, was developed to facilitate intravenous administration.[3][4][5] This prodrug rapidly converts to the active parent compound, BMS-986169, in vivo.[1][4][5][6]

Mechanism of Action

BMS-986169 functions as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit.[1][2][6] Unlike channel blockers such as ketamine, which physically obstruct the ion channel, NAMs bind to a distinct allosteric site on the receptor, reducing the probability of the channel opening in response to glutamate binding. This selective modulation of GluN2B-containing NMDA receptors is hypothesized to trigger a cascade of downstream signaling events, including the activation of the mTOR pathway, leading to synaptogenesis and rapid antidepressant effects.

Signaling Pathway

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Pharmacological profile of BMS-986169

An In-depth Technical Guide to the Pharmacological Profile of BMS-986169

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in major depressive disorder (MDD), particularly treatment-resistant depression (TRD).[2][3] It exhibits high binding affinity for the GluN2B allosteric site and selectively inhibits GluN2B receptor function.[2] Due to poor aqueous solubility, a water-soluble intravenous phosphate prodrug, BMS-986163, was developed, which rapidly converts to the active parent molecule BMS-986169 in vivo.[3] Preclinical studies have demonstrated robust target engagement and antidepressant-like activity in rodent models.[2] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental data for BMS-986169.

Mechanism of Action: GluN2B Negative Allosteric Modulation

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[4][5] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (A-D).[4] The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist affinity and channel kinetics.[4][5]

BMS-986169 functions as a negative allosteric modulator (NAM) that selectively targets the GluN2B subunit.[2][3] Unlike competitive antagonists that block the glutamate or glycine binding sites, BMS-986169 binds to a distinct allosteric site at the interface between the GluN1 and GluN2B amino-terminal domains.[5] This binding event induces a conformational change that reduces the probability of channel opening, thereby inhibiting receptor function without completely blocking it.[4][5] This modulatory approach is believed to offer a better-tolerated safety profile compared to traditional NMDA receptor channel blockers.[4]

Quantitative Pharmacological Data

The pharmacological profile of BMS-986169 has been characterized through a series of in vitro and in vivo assays. The data highlights its high affinity, selectivity for the GluN2B subunit, and favorable preclinical properties.

Table 1: In Vitro Pharmacology of BMS-986169

| Parameter | Species / Subtype | Value | Reference |

| Binding Affinity (Ki) | Human GluN2B | 4.0 nM | [3] |

| Rat GluN2B | 4.03 - 6.3 nM | [2] | |

| Monkey GluN2B | High Affinity | [3] | |

| Functional Inhibition (IC50) | Human GluN2B | 24.1 nM | [2] |

| Human GluN2A | > 18 µM | [3] | |

| Human GluN2C | > 18 µM | [3] | |

| Human GluN2D | > 18 µM | [3] | |

| hERG Channel Inhibition (IC50) | Human | 28.4 µM | [2] |

| CYP450 Inhibition (IC50) | Human Liver Microsomes | > 18 µM | [3] |

Table 2: Preclinical In Vivo and ADME Properties of BMS-986169

| Parameter | Species | Value / Observation | Reference |

| Receptor Occupancy | Rodents | Dose-dependent increase | [2] |

| Brain-to-Plasma Ratio | Mouse | 2.8 | [3] |

| Oral Bioavailability (F) | Rat | 2.5% | [3] |

| Antidepressant-like Activity | Mouse (Forced Swim Test) | Significant reduction in immobility | [2] |

| Serum Protein Binding | Various | 88-94% (6-12% free fraction) | [3] |

| Ames Test | N/A | Negative | [3] |

Key Experimental Protocols

Detailed methodologies for the pivotal assays used to define the pharmacological profile of BMS-986169 are provided below.

GluN2B Radioligand Binding Assay

This assay quantifies the affinity (Ki) of BMS-986169 for the GluN2B receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]

Methodology:

-

Membrane Preparation : Cell membranes from recombinant cell lines expressing human GluN2B receptors or brain tissue homogenates (e.g., rat cortex) are prepared.[8] Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[8] Protein concentration is determined via a BCA assay.[8]

-

Competitive Binding Incubation : A fixed concentration of a specific GluN2B radioligand (e.g., [³H]ifenprodil) is incubated with the membrane preparation in the presence of increasing concentrations of BMS-986169.[6]

-

Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.[6][8] The filters are washed with ice-cold buffer to remove non-specifically bound ligand.[8]

-

Detection : The radioactivity trapped on the filters is quantified using a scintillation counter.[8]

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of BMS-986169 that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Functional Inhibition Assay in Xenopus Oocytes

This electrophysiological assay measures the functional inhibition of NMDA receptor subtypes by BMS-986169.[2][9] Xenopus oocytes are a robust system for expressing heterologous ion channels.[10]

Methodology:

-

Oocyte Preparation : Oocytes are harvested from female Xenopus laevis frogs and defolliculated.[11]

-

cRNA Injection : Oocytes are microinjected with cRNAs encoding the specific NMDA receptor subunits (e.g., human GluN1 and GluN2B) to express functional receptors on the oocyte membrane.[9][12] Oocytes are incubated for 2-3 days to allow for protein expression.[12]

-

Two-Electrode Voltage Clamp (TEVC) : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[9] The oocyte is continuously perfused with a recording solution.[9]

-

Receptor Activation and Inhibition : The NMDA receptors are activated by applying a solution containing saturating concentrations of glutamate and the co-agonist glycine.[13] Once a stable current is measured, the oocyte is perfused with a solution containing the agonists plus a specific concentration of BMS-986169.

-

Data Analysis : The inhibitory effect of BMS-986169 is measured as the percentage reduction in the agonist-evoked current.[13] A concentration-response curve is generated by testing multiple concentrations of BMS-986169 to determine the IC₅₀ value.[2]

In Vivo Efficacy: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.[1][14] The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressant treatments.[1]

Methodology:

-

Apparatus : A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (e.g., 25-30°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[1][15]

-

Procedure : Mice are administered BMS-986169 (or vehicle control) via intravenous injection at a specified time before the test.[2] Each mouse is then gently placed into the water tank for a total of six minutes.[16] The entire session is typically video-recorded for later analysis.[1]

-

Behavioral Scoring : The primary behavior measured is immobility, defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.[15] Typically, only the last four minutes of the six-minute session are scored, as the initial two minutes are considered a period of high activity.[1][16]

-

Data Analysis : The total duration of immobility is calculated for each animal. A statistically significant decrease in immobility time in the BMS-986169-treated group compared to the vehicle group indicates antidepressant-like efficacy.[14][15]

Prodrug Strategy: BMS-986163

A significant challenge with BMS-986169 was its poor aqueous solubility, which limited its formulation for intravenous administration, especially for high-dose toxicology studies and clinical development.[3] To overcome this, the water-soluble phosphate prodrug BMS-986163 was developed.[3] This prodrug is rapidly and efficiently converted to the active parent molecule, BMS-986169, by endogenous phosphatases following administration.[3] This strategy allows for the intravenous delivery required to achieve the desired transient, high receptor occupancy in a clinical setting.[3]

Conclusion

BMS-986169 is a highly potent and selective GluN2B negative allosteric modulator with a pharmacological profile that supports its investigation as a rapid-acting antidepressant. It demonstrates high affinity for its target, excellent selectivity over other NMDA receptor subtypes and off-target proteins like hERG, and shows efficacy in preclinical models of depression.[2][3] The development of its water-soluble prodrug, BMS-986163, addresses formulation challenges and enables intravenous administration.[3] The preclinical data package for BMS-986169 suggests a promising therapeutic agent for major depressive disorder, warranting further clinical evaluation.[2]

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. embopress.org [embopress.org]

- 12. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 16. Video: The Mouse Forced Swim Test [jove.com]

In Vitro Characterization of BMS-986169: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the glutamate N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical properties of BMS-986169, summarizing key data from preclinical characterization studies. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals interested in the profile of this compound.

Mechanism of Action

BMS-986169 exerts its effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[1][2][4] This binding event modulates the receptor's function, leading to a reduction in ion channel activity upon glutamate and glycine binding. As a negative allosteric modulator, BMS-986169 does not compete directly with the endogenous agonists but rather reduces their ability to activate the receptor. This mechanism offers a more nuanced approach to receptor modulation compared to direct channel blockers or competitive antagonists.

Quantitative Data Summary

The in vitro characteristics of BMS-986169 have been quantified through a series of binding and functional assays. The data are summarized in the tables below for ease of reference and comparison.

Table 1: Receptor Binding Affinity

| Target | Species/Tissue | Assay Type | Radioligand | Ki (nM) | Reference |

| GluN2B | Rat Forebrain | Radioligand Binding | Not Specified | 1.4 ± 0.5 | [5] |

| GluN2B | Human | Radioligand Binding | Not Specified | 4.0 | [4][5][6] |

| GluN2B | Monkey | Radioligand Binding | Not Specified | Not Specified | [5] |

| GluN2B Allosteric Site | Not Specified | Radioligand Binding | Not Specified | 4.03 - 6.3 | [1][2] |

Table 2: Functional Activity and Selectivity

| Assay | Target/System | IC50 | Reference |

| GluN2B Receptor Function | Human NMDA Receptor Subtypes in Xenopus oocytes | 24.1 nM | [1][2] |

| hERG Channel Activity | Human Ether-a-go-go-related gene channel | 28.4 µM | [1] |

| Cytochrome P450 Inhibition | Human Liver Microsomes (multiple CYPs) | > 18 µM | [4] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| LogD (pH 7.4) | 2.9 | [4] |

| pKa (protonated piperidine nitrogen) | 4.4 | [4] |

| Aqueous Solubility (pH 7.4) | 2 µg/mL | [4] |

| Polar Surface Area | 44 Ų | [4] |

| Melting Point | 186 °C | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below. These protocols are based on standard practices and the information available from published studies on BMS-986169.

GluN2B Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B subunit of the NMDA receptor.

-

Methodology:

-

Tissue Preparation: Forebrain tissue from rats is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the NMDA receptors.

-

Assay Conditions: The membrane preparation is incubated with a specific radioligand for the GluN2B allosteric site (e.g., [³H]-ifenprodil) and varying concentrations of BMS-986169.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of BMS-986169 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Inhibition Assay in Xenopus Oocytes

-

Objective: To assess the functional inhibitory activity (IC₅₀) of BMS-986169 on human GluN2B-containing NMDA receptors.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and microinjected with cRNA encoding the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: The oocyte is perfused with a solution containing glutamate and glycine to activate the NMDA receptors, resulting in an inward current. After a stable baseline current is established, varying concentrations of BMS-986169 are applied.

-

Data Acquisition: The current flowing across the oocyte membrane is recorded continuously.

-

Data Analysis: The inhibitory effect of BMS-986169 is measured as the percentage reduction in the glutamate/glycine-evoked current. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

hERG Channel Activity Assay

-

Objective: To evaluate the off-target activity of BMS-986169 on the human ether-a-go-go-related gene (hERG) potassium channel, a critical assessment for cardiac safety.

-

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on single cells. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

Compound Application: After recording a stable baseline current, the cells are exposed to increasing concentrations of BMS-986169.

-

Data Analysis: The effect of the compound on the peak tail current of the hERG channel is quantified. The IC₅₀ value is calculated from the concentration-response curve.

-

In Vitro Characterization Workflow

The in vitro characterization of a novel compound like BMS-986169 typically follows a logical progression of experiments to build a comprehensive pharmacological profile.

Conclusion

BMS-986169 is a highly potent and selective negative allosteric modulator of the GluN2B-containing NMDA receptor, as demonstrated by its in vitro pharmacological profile. It exhibits nanomolar binding affinity and functional inhibition of its target with a favorable selectivity window against the hERG channel and various cytochrome P450 enzymes.[1][4] Its physicochemical properties are consistent with a compound intended for further development. This technical guide provides a consolidated resource of the key in vitro data and methodologies used to characterize BMS-986169, supporting its continued investigation and development.

References

- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BMS-986169 in Mice

Topic: BMS-986169 In Vivo Administration Protocols for Mice Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the NMDA receptor subtype GluN2B. It has shown potential as a rapidly acting antidepressant. Due to its poor aqueous solubility, in vivo studies in mice typically utilize its water-soluble phosphate prodrug, BMS-986163, which is rapidly converted to the active parent compound, BMS-986169, following intravenous administration.[1] These application notes provide detailed protocols for the intravenous administration of BMS-986169 (via its prodrug BMS-986163) in mice for preclinical research, focusing on efficacy studies such as the forced swim test.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of BMS-986169 in mice.

Table 1: In Vivo Efficacy and Dosage in Mice

| Parameter | Value | Mouse Strain | Assay | Reference |

| Minimal Effective Dose (MED) | 1.0 mg/kg (i.v.) | CD1 | Forced Swim Test | [1][2] |

| GluN2B Receptor Occupancy at MED | 73% | CD1 | Ex vivo analysis | [1] |

| Average Plasma Concentration at MED | 270 nM | CD1 | Pharmacokinetic analysis | [1] |

Table 2: Pharmacokinetic Parameters of BMS-986169 in Mice

| Parameter | Value | Species | Notes | Reference |

| Clearance | High | Rodents | - | [1] |

| Volume of Distribution | High | Mouse | - | [1] |

| Plasma Half-life | Short | All species tested | - | [1] |

| Brain-to-Plasma Ratio | 2.8 | Mice | Favorable for CNS targets | [1] |

| Oral Bioavailability (F) | 2.5% | Rat | Supports intravenous route | [1] |

Experimental Protocols

Protocol 1: Preparation of Intravenous Formulation

This protocol describes the preparation of the vehicle and the drug solution for intravenous administration. Due to the poor aqueous solubility of BMS-986169, its water-soluble prodrug, BMS-986163, is recommended for in vivo studies. If using BMS-986169 directly for low-dose i.v. experiments, the following vehicle composition has been reported.[1]

Materials:

-

BMS-986163 (water-soluble prodrug) or BMS-986169

-

Dimethylacetamide (DMAC)

-

Ethanol (EtOH), 200 proof

-

Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile Water for Injection

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

Vehicle Composition:

-

10% DMAC

-

10% EtOH

-

30% HPBCD

-

50% Sterile Water

Procedure for Vehicle Preparation:

-

In a sterile beaker or vial, add the required volume of Sterile Water for Injection.

-

While stirring, slowly add the HPBCD powder until it is completely dissolved. This may require gentle warming (do not exceed 40°C).

-

In a separate sterile container, mix the required volumes of DMAC and ethanol.

-

Slowly add the DMAC/ethanol mixture to the aqueous HPBCD solution while continuously stirring.

-

Continue stirring until a clear, homogenous solution is formed.

-

Sterile-filter the final vehicle solution through a 0.22 µm filter into a sterile vial.

Procedure for Drug Formulation (using BMS-986163):

-

Calculate the required amount of BMS-986163 based on the desired final concentration and volume.

-

Aseptically add the calculated amount of BMS-986163 to a sterile vial containing the prepared vehicle.

-

Vortex or sonicate briefly until the compound is fully dissolved.

-

Visually inspect the solution for any particulates. The final solution should be clear.

Protocol 2: Intravenous Administration in Mice

This protocol details the procedure for tail vein injection in mice.

Materials:

-

Mouse restraint device

-

Heat lamp or warming pad

-

27-30 gauge needles with syringes (e.g., insulin syringes for accurate dosing)

-

70% ethanol or isopropanol wipes

-

Sterile gauze

-

Prepared drug or vehicle solution

Procedure:

-

Animal Preparation:

-

Place the mouse in a warming environment (e.g., under a heat lamp) for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.

-

Carefully place the mouse into a restraint device, ensuring the tail is accessible.

-

-

Injection Site Preparation:

-

Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site and improve visualization of the veins. The lateral tail veins are the most common targets.

-

-

Injection:

-

Draw the calculated dose of the drug or vehicle solution into a sterile syringe. Ensure there are no air bubbles.

-

Position the needle, with the bevel facing up, almost parallel to the tail vein.

-

Gently insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.

-

Slowly and steadily inject the solution. For a 1 mg/kg dose of BMS-986169, a 5-minute infusion has been reported.[2] For bolus injections, administer over a period of 15-30 seconds.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site on the tail.

-

-

Post-Injection Care:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its home cage and monitor for any adverse reactions.

-

Protocol 3: Mouse Forced Swim Test (FST)

The FST is a common behavioral assay to assess antidepressant efficacy.

Materials:

-

Transparent cylindrical tank (approximately 20 cm in diameter and 30 cm high)

-

Water bath or heater to maintain water temperature

-

Video recording equipment

-

Timer

-

Towels for drying the mice

Procedure:

-

Apparatus Setup:

-

Fill the cylinder with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

-

-

Acclimation:

-

Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Test Session:

-

Gently place the mouse into the water-filled cylinder.

-

The total duration of the test is 6 minutes.

-

Record the entire session using a video camera positioned to the side of the cylinder.

-

-

Scoring:

-

The behavior is typically scored during the last 4 minutes of the 6-minute test.

-

The primary measure is "immobility time," defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

Active behaviors include swimming and climbing.

-

Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video tracking software.

-

-

Post-Test:

-

At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

-

The water in the cylinder should be changed between animals.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of BMS-986169.

Caption: Experimental workflow for in vivo studies.

References

Revolutionizing Neuroscience Research: Advanced Techniques for Assessing BMS-986169 Target Engagement

For Immediate Release

Wallingford, CT – November 19, 2025 – Bristol Myers Squibb today released detailed Application Notes and Protocols outlining advanced techniques for assessing target engagement of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document provides researchers, scientists, and drug development professionals with the necessary tools to accurately quantify the interaction of this compound with its intended target, a critical step in understanding its therapeutic potential for neurological disorders.

BMS-986169 has demonstrated high binding affinity for the GluN2B allosteric site and selective inhibition of GluN2B receptor function.[1][2][3] The following protocols and application notes are designed to facilitate further research and development in this promising area.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of BMS-986169, providing a clear reference for its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 4.0 nM | Rat Brain | [3][4] |